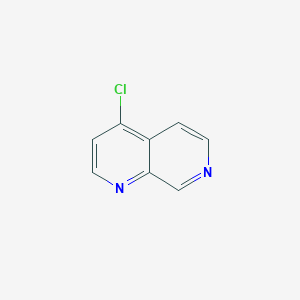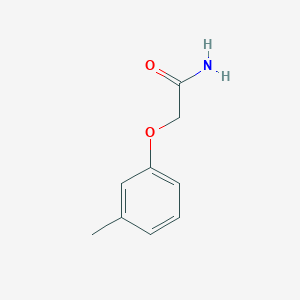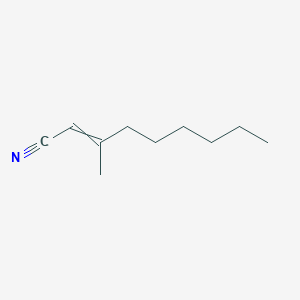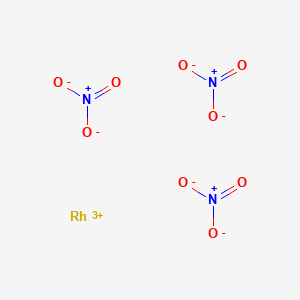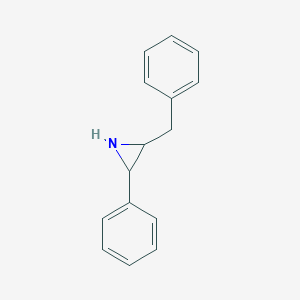
2-Benzyl-3-phenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-phenylaziridine is a chemical compound that belongs to the aziridine family. It is a heterocyclic organic compound with a three-membered ring containing one nitrogen and two carbon atoms. The compound is of significant interest in scientific research due to its unique chemical properties and potential applications.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-phenylaziridine has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of various bioactive molecules. It has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases. In materials science, it has been studied for its potential as a monomer for the synthesis of polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-Benzyl-3-phenylaziridine is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups in biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes, including DNA replication and protein synthesis.
Biochemische Und Physiologische Effekte
2-Benzyl-3-phenylaziridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that it can induce apoptosis in cancer cells and reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Benzyl-3-phenylaziridine in lab experiments include its ease of synthesis, its unique chemical properties, and its potential applications in various fields of science. However, the compound is highly reactive and can be hazardous if not handled properly. It is also relatively unstable, and its use in experiments may require specialized equipment and expertise.
Zukünftige Richtungen
The potential applications of 2-Benzyl-3-phenylaziridine in various fields of science are vast, and future research is needed to fully explore its potential. Some possible future directions for research include the synthesis of novel bioactive molecules using 2-Benzyl-3-phenylaziridine as a building block, the investigation of its potential as a drug candidate for the treatment of various diseases, and the development of new materials with unique properties using 2-Benzyl-3-phenylaziridine as a monomer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-Benzyl-3-phenylaziridine is a unique chemical compound with potential applications in various fields of science. Its ease of synthesis and unique chemical properties make it a valuable tool for researchers. However, its use in experiments requires specialized equipment and expertise, and its potential side effects must be carefully considered. Further research is needed to fully explore its potential and unlock its full range of applications.
Synthesemethoden
The synthesis of 2-Benzyl-3-phenylaziridine can be achieved through the reaction of benzylamine and phenylglycidyl ether. The reaction takes place under mild conditions and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of benzylamine and phenylacetylene and the reaction of benzylamine and phenylisocyanate.
Eigenschaften
CAS-Nummer |
1605-08-9 |
|---|---|
Produktname |
2-Benzyl-3-phenylaziridine |
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
2-benzyl-3-phenylaziridine |
InChI |
InChI=1S/C15H15N/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
InChI-Schlüssel |
HKLCRSPWWWHDBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |
Andere CAS-Nummern |
7763-98-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)







![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
